molecular formula C12H11NO4 B2823387 [5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol CAS No. 677765-65-0

[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol

Cat. No.: B2823387
CAS No.: 677765-65-0
M. Wt: 233.223
InChI Key: ZZZNTWBOCMQFGP-UHFFFAOYSA-N
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Description

“[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol” is a chemical compound with the molecular formula C12H11NO4 . It has a molecular weight of 233.22 .

Scientific Research Applications

Catalytic Applications and Chemical Synthesis

Methanol serves as a versatile reagent and solvent in catalytic processes, including the N-methylation of amines and the transfer hydrogenation of nitroarenes. A study described the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines, employing RuCl3.xH2O as a catalyst. This process showcases the utility of methanol in organic synthesis, potentially relevant to derivatives of furan compounds (Naina Sarki et al., 2021).

Synthesis of Pharmaceutical and Biologically Active Molecules

Furan derivatives are integral to synthesizing novel bioactive compounds. For instance, microwave-assisted synthesis of novel pyrazoline derivatives incorporating the 5-(4-nitrophenyl) furan-2-yl motif has shown significant antiinflammatory and antibacterial activities. These findings underscore the potential of furan derivatives in medicinal chemistry, highlighting their role in developing new therapeutic agents (P. Ravula et al., 2016).

Material Science and Polymer Chemistry

Furan-2-yl(phenyl)methanol derivatives have been used in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives through the aza-Piancatelli rearrangement. This method demonstrates the adaptability of furan compounds in constructing complex molecular architectures, serving as a foundation for developing new materials and chemicals (B. Reddy et al., 2012).

Mechanism of Action

Properties

IUPAC Name

[5-(4-methyl-3-nitrophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-8-2-3-9(6-11(8)13(15)16)12-5-4-10(7-14)17-12/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZNTWBOCMQFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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